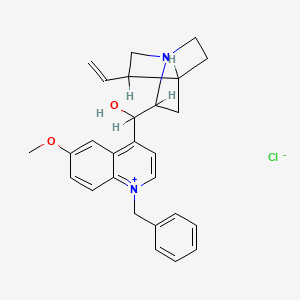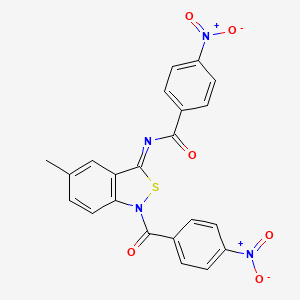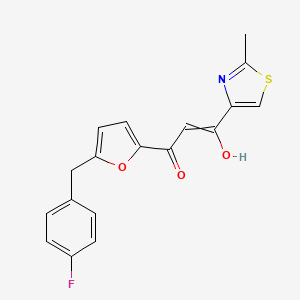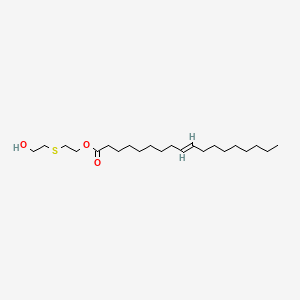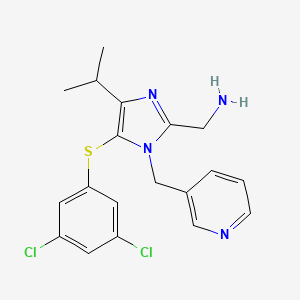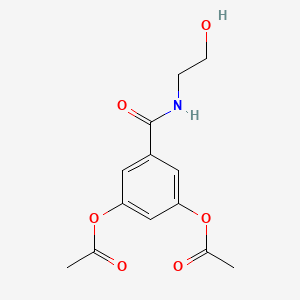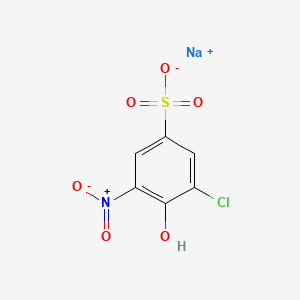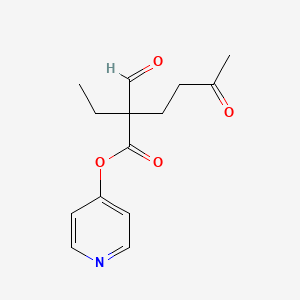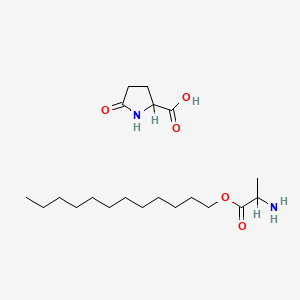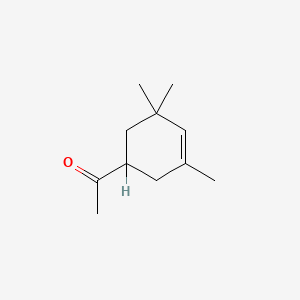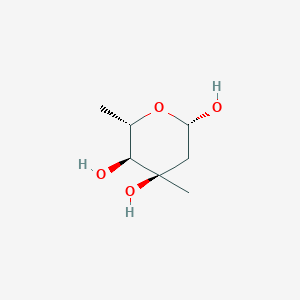
Mycarose beta-L-pyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycarose beta-L-pyranose is a deoxysugar, a type of sugar molecule that lacks one or more oxygen atoms compared to regular sugars. It is a structural component of certain antibiotics and plays a crucial role in their biological activity. The compound is characterized by its six-membered pyranose ring structure, which is a common feature in many naturally occurring sugars.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose beta-L-pyranose typically involves the reduction of a precursor sugar molecule, such as glucose or galactose. This reduction process replaces one or more hydroxyl groups with hydrogen atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the pyranose ring structure.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Mycarose beta-L-pyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Further reduction can lead to the formation of fully deoxygenated sugars.
Substitution: Hydroxyl groups in the molecule can be substituted with other functional groups, such as amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methyl iodide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include various lactones, acids, and fully deoxygenated sugars, which have different applications in pharmaceuticals and other industries.
Applications De Recherche Scientifique
Mycarose beta-L-pyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of antibiotics and other secondary metabolites.
Medicine: this compound is a component of certain antibiotics, enhancing their efficacy and stability.
Industry: It is used in the production of various fine chemicals and as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism by which Mycarose beta-L-pyranose exerts its effects involves its incorporation into the structure of antibiotics. The compound interacts with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets include specific sites on the ribosome where the sugar moiety binds, blocking the tunnel that channels nascent peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cladinose: Another deoxysugar found in macrolide antibiotics.
D-desosamine: A deoxysugar that is also a component of certain antibiotics.
Uniqueness
Mycarose beta-L-pyranose is unique due to its specific structural configuration and its role in enhancing the biological activity of antibiotics. Unlike other deoxysugars, it has a distinct beta-L-pyranose ring structure, which contributes to its unique properties and applications.
Propriétés
Numéro CAS |
1195719-45-9 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2S,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m0/s1 |
Clé InChI |
YQLFLCVNXSPEKQ-ZTYPAOSTSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@](C[C@H](O1)O)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


